molecular formula C23H21ClF2O2 B12778853 Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- CAS No. 80844-10-6

Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-

Cat. No.: B12778853
CAS No.: 80844-10-6
M. Wt: 402.9 g/mol
InChI Key: NGNNGWMMLDDFBT-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- typically involves multiple steps, starting from simpler precursor compounds. The synthetic route often includes:

    Formation of the 3-chloro-4-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to introduce the chloro and fluoro substituents.

    Alkylation: The intermediate is then subjected to alkylation reactions to introduce the 2-methylpropoxy group.

    Etherification: The final step involves the etherification reaction to attach the 4-fluorophenoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Halogenating agents, Nucleophiles, Electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-chlorophenoxy)
  • Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-bromophenoxy)
  • Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-iodophenoxy)

Uniqueness

The uniqueness of Benzene, 1-((2-(3-chloro-4-fluorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

80844-10-6

Molecular Formula

C23H21ClF2O2

Molecular Weight

402.9 g/mol

IUPAC Name

2-chloro-1-fluoro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C23H21ClF2O2/c1-23(2,17-6-11-22(26)21(24)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(25)8-10-19/h3-13H,14-15H2,1-2H3

InChI Key

NGNNGWMMLDDFBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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